molecular formula C19H17N3O3 B3874571 8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B3874571
M. Wt: 335.4 g/mol
InChI Key: QCZIBVAOWTYDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DMPT or Pyrimidoquinoline, and it is a heterocyclic organic compound that contains a pyrimidine ring fused to a quinoline ring. The unique chemical structure of DMPT makes it an interesting molecule for further research, as it has the potential to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of DMPT is not fully understood, but it is believed to act through multiple pathways. DMPT has been shown to inhibit the activity of several enzymes that are involved in cell proliferation and survival, including topoisomerase II and protein kinase C. DMPT has also been shown to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
DMPT has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, DMPT has been shown to exhibit anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. DMPT has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPT for lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile molecule that can be used in a variety of research applications. However, one of the limitations of DMPT is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on DMPT. One area of interest is in the development of novel anticancer therapies based on DMPT. Another potential avenue of research is in the development of new antimicrobial agents based on DMPT. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in other areas of scientific research.

Scientific Research Applications

DMPT has been shown to exhibit a wide range of biological activities, making it a promising molecule for scientific research. One of the most significant applications of DMPT is in the field of cancer research. Studies have shown that DMPT has potent anticancer activity and can induce apoptosis in cancer cells. DMPT has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

properties

IUPAC Name

8,8-dimethyl-5-phenyl-7,9-dihydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-19(2)8-11-14(12(23)9-19)13(10-6-4-3-5-7-10)15-16(20-11)21-18(25)22-17(15)24/h3-7H,8-9H2,1-2H3,(H2,20,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZIBVAOWTYDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=N2)NC(=O)NC3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 2
8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 3
8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 4
8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 5
8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Reactant of Route 6
8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

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